Lithium oxalate

説明

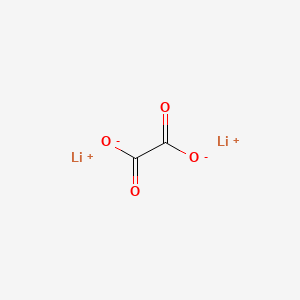

Structure

3D Structure of Parent

特性

CAS番号 |

553-91-3 |

|---|---|

分子式 |

C2H2LiO4 |

分子量 |

97.0 g/mol |

IUPAC名 |

dilithium;oxalate |

InChI |

InChI=1S/C2H2O4.Li/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |

InChIキー |

GBPZIFLFRULNBM-UHFFFAOYSA-N |

SMILES |

[Li+].[Li+].C(=O)(C(=O)[O-])[O-] |

正規SMILES |

[Li].C(=O)(C(=O)O)O |

他のCAS番号 |

553-91-3 30903-87-8 |

ピクトグラム |

Irritant |

関連するCAS |

30903-87-8 |

同義語 |

Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Lithium Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of lithium oxalate (Li₂C₂O₄). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require detailed information on the preparation and analysis of this compound. This document outlines common synthesis methodologies, detailed experimental protocols, and a thorough examination of its physicochemical properties through various characterization techniques. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.

Introduction

This compound, the lithium salt of oxalic acid, is a white crystalline solid with the chemical formula Li₂C₂O₄. While it has applications in pyrotechnics to produce a red flame, its primary relevance in the scientific community lies in its role as a precursor in the synthesis of other lithium-containing compounds, particularly in the development of materials for lithium-ion batteries.[1][2] In the pharmaceutical sector, lithium salts are well-established as mood-stabilizing drugs for bipolar disorder.[3] While this compound is not a primary therapeutic agent itself, it can serve as a starting material in the synthesis of pharmaceutically relevant lithium compounds.[2][4] A patent has also described its use in an anti-tumor preparation. This guide provides detailed procedures for its synthesis and a comprehensive analysis of its structural and physical properties.

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through the neutralization reaction between a lithium base (such as lithium hydroxide or lithium carbonate) and oxalic acid.[5] The choice of lithium source may depend on factors such as cost, purity requirements, and reaction kinetics.

Synthesis via Neutralization of Lithium Hydroxide with Oxalic Acid

This method involves the direct reaction of lithium hydroxide with oxalic acid in an aqueous solution, yielding this compound and water.[5]

Reaction:

2LiOH + H₂C₂O₄ → Li₂C₂O₄ + 2H₂O[5]

Synthesis of High-Purity this compound

A patented method for producing high-purity this compound involves a controlled precipitation process designed to yield larger, more stable crystals, which are easier to purify.[6] This method utilizes a homogeneous synthesis approach with careful control of pH and temperature.

Experimental Protocols

Protocol for Synthesis from Lithium Hydroxide and Oxalic Acid

Materials:

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

Procedure:

-

Prepare a saturated solution of oxalic acid dihydrate in deionized water at approximately 70-80°C.

-

Separately, prepare an aqueous solution of lithium hydroxide monohydrate.

-

Slowly add the lithium hydroxide solution to the oxalic acid solution while stirring continuously.

-

Monitor the pH of the reaction mixture and continue adding the lithium hydroxide solution until a pH of 7.0-7.5 is achieved, indicating complete neutralization.[6][7]

-

Allow the solution to cool gradually to room temperature to facilitate the crystallization of this compound.

-

Collect the precipitated this compound crystals by filtration.

-

Wash the crystals with cold deionized water to remove any soluble impurities.

-

Dry the purified crystals in an oven at 100-120°C to a constant weight.

Protocol for High-Purity this compound Synthesis[6]

Materials:

-

Industrial-grade lithium hydroxide monohydrate

-

High-purity oxalic acid (≥99.9%)

-

Pure water

Procedure:

-

Preparation of Solutions:

-

Dissolve industrial-grade lithium hydroxide monohydrate in pure water at a mass ratio of 1:5 and stir until the solution is clear.

-

Separately, dissolve oxalic acid in pure water (1-1.5 times the mass of the acid) at 90-100°C.

-

Slowly add 10-20% of the oxalic acid solution to the lithium hydroxide solution to precipitate impurities. Let it stand for 10-30 minutes and then filter to obtain a purified lithium hydroxide solution.

-

-

Homogeneous Synthesis:

-

Add 20-30% of the remaining oxalic acid solution to a reaction kettle.

-

Slowly add the purified lithium hydroxide solution until a small amount of white precipitate forms.

-

Simultaneously and slowly, add the remaining lithium hydroxide and oxalic acid solutions to the reaction kettle while maintaining a temperature of 50-80°C and continuous stirring.

-

Adjust the final pH of the reaction mixture to 7.0-7.5 using either lithium hydroxide or oxalic acid solution and continue stirring for an additional 10-30 minutes.

-

-

Crystallization and Separation:

-

Cool the this compound solution to room temperature at a controlled rate of 5-15°C per hour.

-

Allow the white precipitate of this compound to settle completely.

-

Separate the solid product by centrifugation or filtration.

-

-

Drying:

-

Dry the wet this compound at 100-200°C for 3-6 hours to obtain the high-purity product.

-

Characterization of this compound

A thorough characterization of this compound is crucial to confirm its identity, purity, and suitability for its intended application. The following sections detail the key analytical techniques and their expected results.

Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | Li₂C₂O₄ |

| Molar Mass | 101.90 g/mol |

| Appearance | Colorless crystalline solid |

| Density | 2.12 g/cm³ |

| Solubility in Water | 6.6 g per 100 g of water |

| Solubility in Organic Solvents | Insoluble in ethanol and ether.[4] Soluble in dimethyl carbonate (DMC) to a molarity of approximately 9 x 10⁻⁵ mol/L.[8] |

| Decomposition Temperature | 410–500 °C[6] |

Table 1: Physical and Chemical Properties of this compound.

Crystallographic Data

X-ray diffraction (XRD) is a primary technique for determining the crystal structure of a material. This compound crystallizes in the monoclinic system. The crystallographic data are summarized in Table 2.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 3.400 Å |

| b | 5.156 Å |

| c | 9.055 Å |

| β | 95.60° |

| Z | 4 |

Table 2: Crystallographic Data for this compound.[6]

Spectroscopic Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by strong absorptions corresponding to the vibrations of the oxalate anion. Key vibrational modes are detailed in Table 3.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~1670 - 1640 | Asymmetric C=O Stretch | ν_as(C=O) |

| ~1320 - 1300 | Symmetric C-O Stretch | ν_s(C-O) |

| ~800 - 780 | O-C=O Bending | δ(O-C=O) |

Table 3: Characteristic FTIR Peak Assignments for this compound.

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to the non-polar vibrations of the molecule. The Raman spectrum of solid this compound shows characteristic peaks for the oxalate anion.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~1480 - 1450 | Symmetric C=O Stretch | ν_s(C=O) |

| ~900 - 880 | C-C Stretch | ν(C-C) |

| ~500 - 480 | O-C=O Rocking | ρ(O-C=O) |

Table 4: Characteristic Raman Peak Assignments for Solid this compound.

-

¹³C NMR: The ¹³C NMR spectrum of this compound in a suitable solvent (e.g., D₂O) is expected to show a single resonance for the two equivalent carboxylate carbons. The chemical shift is typically observed around 173.2 ppm.[9]

-

⁷Li NMR: ⁷Li NMR can be used to study the lithium environment. In solution, a single sharp resonance is expected. The chemical shift can provide information about the solvation and coordination of the lithium ion.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of this compound. Upon heating, this compound decomposes to lithium carbonate, which then further decomposes to lithium oxide at higher temperatures.[6]

-

Decomposition Step 1: Li₂C₂O₄ → Li₂CO₃ + CO (occurs at 410–500 °C)[6]

-

Decomposition Step 2: Li₂CO₃ → Li₂O + CO₂ (occurs at temperatures above 700°C)

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes described in this guide.

Caption: Workflow for the synthesis and characterization of this compound.

Applications in Research and Development

This compound serves as a key intermediate in several areas of research and development:

-

Battery Technology: It is a precursor for the synthesis of advanced cathode materials and electrolyte additives for lithium-ion batteries.[1]

-

Pharmaceutical Synthesis: It is used in the preparation of other lithium salts and as a reagent in organic synthesis for pharmaceutical applications.[2][4]

-

Materials Science: It can be used in the synthesis of various lithium-containing inorganic compounds and coordination polymers.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The experimental protocols for both standard and high-purity synthesis have been outlined, and comprehensive data on its physicochemical properties have been presented in a structured format. The characterization data from various analytical techniques confirm the identity and properties of the compound. The visualized workflow provides a clear and concise summary of the experimental procedures. This guide serves as a practical resource for scientists and researchers working with this compound in various applications, from materials science to pharmaceutical development.

References

- 1. An infrared, Raman, and X-ray database of battery interphase components - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C2Li2O4 | CID 68383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound(553-91-3) IR Spectrum [m.chemicalbook.com]

- 8. scispace.com [scispace.com]

- 9. Exploiting anion and cation redox chemistry in lithium-rich perovskite oxalate: a novel next-generation Li/Na-ion battery electrode - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT01447E [pubs.rsc.org]

Crystal structure of anhydrous lithium oxalate

Anhydrous lithium oxalate (Li₂C₂O₄) is a simple inorganic salt that plays a role in various chemical applications, including as a precursor for battery materials. A thorough understanding of its crystal structure is fundamental for researchers and materials scientists. This technical guide provides a comprehensive overview of the crystal structure of anhydrous this compound, detailing its crystallographic data and the experimental procedures used for its determination.

Crystal Structure and Properties

Anhydrous this compound crystallizes in the monoclinic system. The definitive structure was determined by Beagley and Small in 1964 through X-ray diffraction analysis. The compound is a white crystalline solid, slightly soluble in water and insoluble in ethanol and ether.[1]

Crystallographic Data

The crystallographic parameters for anhydrous this compound have been established and are summarized in the table below. This data provides the fundamental information describing the geometry of the unit cell.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 3.400 Å |

| b | 5.156 Å |

| c | 9.055 Å |

| β | 95.60° |

| Unit Cell Volume | 157.9 ų |

| Z (Formula units per cell) | 4 |

Source: Beagley, B.; Small, R. W. H. (1964). Acta Crystallographica, 17(6), 783-788.

Experimental Determination of Crystal Structure

The determination of the crystal structure of a compound like anhydrous this compound is typically achieved through single-crystal or powder X-ray diffraction (XRD).[2][3][4] This technique relies on the principle that a crystalline solid will diffract an incident beam of X-rays in a pattern that is unique to its atomic arrangement.[2][5][6]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the typical steps for determining the crystal structure of an inorganic salt like anhydrous this compound.

1. Crystal Growth and Selection:

-

Objective: To obtain a high-quality single crystal suitable for diffraction.

-

Procedure: Anhydrous this compound crystals can be grown by slow evaporation of an aqueous solution. The resulting crystals are examined under a microscope. A suitable crystal should be well-formed, clear, and typically between 0.1 and 0.3 mm in all dimensions, free of cracks or other visible defects.

2. Crystal Mounting:

-

Objective: To mount the selected crystal on a goniometer head for precise orientation in the X-ray beam.

-

Procedure: A single crystal is carefully affixed to the tip of a thin glass fiber or a specialized loop using a minimal amount of adhesive, such as epoxy or oil. The mounted crystal is then attached to a goniometer head on the diffractometer.

3. Data Collection:

-

Objective: To measure the intensities and positions of the diffracted X-ray beams.

-

Procedure:

-

The mounted crystal is placed in a diffractometer and cooled, often with a stream of nitrogen gas, to reduce thermal vibrations of the atoms.

-

A monochromatic X-ray beam, typically from a copper or molybdenum source, is directed at the crystal.[5]

-

The crystal is rotated through a series of angles, and at each orientation, the diffraction pattern is recorded by a detector, such as a CCD or CMOS detector.[6]

-

A full sphere of data is collected to ensure all unique reflections are measured. This process can take several hours.[5]

-

4. Data Reduction and Structure Solution:

-

Objective: To process the raw diffraction data and obtain an initial model of the crystal structure.

-

Procedure:

-

The collected diffraction images are integrated to determine the intensity of each reflection.

-

Corrections are applied for factors such as polarization, absorption, and crystal decay.

-

The unit cell parameters and space group are determined from the geometry of the diffraction pattern.

-

The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.

-

5. Structure Refinement:

-

Objective: To optimize the atomic positions and other structural parameters to best fit the experimental data.

-

Procedure:

-

An atomic model is built into the electron density map.

-

The model is refined using a least-squares method, adjusting atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated diffraction intensities.[6]

-

The quality of the final structure is assessed using various crystallographic metrics (e.g., R-factor).

-

Logical Workflow for Crystal Structure Determination

The process of determining a crystal structure follows a logical progression from sample preparation to the final refined structure. This workflow can be visualized as follows:

Caption: Workflow for single-crystal X-ray diffraction analysis.

This guide provides the essential information on the crystal structure of anhydrous this compound for researchers and professionals in drug development and materials science. The detailed crystallographic data and experimental protocol serve as a valuable resource for understanding and potentially replicating the structural determination of this and similar inorganic compounds.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. mcgill.ca [mcgill.ca]

- 3. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]

An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Lithium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of lithium oxalate (Li₂C₂O₄). It details the decomposition pathway, kinetic parameters, and the influence of the surrounding atmosphere. This document synthesizes data from various analytical techniques, offering detailed experimental protocols and quantitative data to support further research and development.

Core Concepts: The Thermal Decomposition Pathway

The thermal decomposition of this compound is a solid-state reaction that primarily proceeds in a single step to form lithium carbonate (Li₂CO₃) and carbon monoxide (CO). This process occurs at elevated temperatures, generally in the range of 400°C to 600°C. The overall reaction can be represented as:

Li₂C₂O₄(s) → Li₂CO₃(s) + CO(g)

The decomposition is an endothermic process in an inert atmosphere, such as nitrogen.[1] However, in the presence of an oxidizing atmosphere like air, the carbon monoxide produced can further oxidize to carbon dioxide (CO₂), resulting in an overall exothermic event.[1]

The reaction kinetics have been shown to follow a phase boundary mechanism, where the reaction initiates at the surface of the crystals and progresses inwards.[2] An Arrhenius activation energy for this decomposition has been reported to be approximately 223 ± 13 kJ mol⁻¹[2].

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the thermal analysis of this compound under different experimental conditions.

Table 1: Thermal Decomposition Data for this compound in an Inert Atmosphere (Nitrogen)

| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Reference |

| 10 | ~500 | Not specified | ~27.4 | [1] |

Note: The theoretical mass loss for the decomposition of Li₂C₂O₄ to Li₂CO₃ is 27.47%.

Table 2: Thermal Decomposition Data for this compound in an Oxidizing Atmosphere (Air)

| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Reference |

| Not Specified | Not Specified | Not Specified | 27.4 | [1] |

Note: While the primary mass loss is due to the release of CO, subsequent oxidation to CO₂ does not result in further mass change of the solid product.

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques used to characterize the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of this compound.

Instrumentation: A thermogravimetric analyzer (e.g., Stanton Thermobalance, NETZSCH STA 449 F5 Jupiter®) is used.

Methodology:

-

Sample Preparation: A precise amount of this compound powder (typically 5-10 mg) is weighed into an inert crucible (e.g., platinum or alumina).

-

Instrument Setup:

-

The furnace is purged with the desired atmosphere (e.g., high-purity nitrogen or dry air) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert or oxidizing environment.

-

A temperature program is set, typically a linear heating ramp from ambient temperature to approximately 700°C. Common heating rates are 5, 10, or 20°C/min.

-

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and peak temperatures of decomposition, as well as the percentage of mass loss. The derivative of the TGA curve (DTG) can be used to more accurately identify the temperatures of maximum decomposition rate.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound and determine if the process is endothermic or exothermic.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or platinum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with the desired atmosphere (nitrogen or air) at a constant flow rate.

-

The same temperature program as in the TGA analysis is applied to both the sample and reference pans.

-

-

Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Data Analysis: The DSC curve is analyzed to identify endothermic or exothermic peaks corresponding to the decomposition. The peak area can be integrated to determine the enthalpy change of the reaction.

Evolved Gas Analysis via TGA-Mass Spectrometry (TGA-MS)

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.

Methodology:

-

TGA Experiment: A TGA experiment is performed as described in section 3.1.

-

Gas Transfer: The gases evolved from the sample in the TGA furnace are continuously transferred to the mass spectrometer through a heated capillary tube to prevent condensation.

-

Mass Spectrometry: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range or to monitor specific ions corresponding to expected products (e.g., m/z = 28 for CO and m/z = 44 for CO₂).

-

Data Analysis: The ion current for specific m/z values is plotted as a function of temperature and correlated with the mass loss events observed in the TGA data to identify the evolved gases at each decomposition step.

In-situ X-ray Diffraction (XRD)

Objective: To monitor the changes in the crystalline structure of this compound as it is heated and identify the solid decomposition products.

Instrumentation: An X-ray diffractometer equipped with a high-temperature stage.

Methodology:

-

Sample Preparation: A thin layer of this compound powder is placed on the sample holder of the high-temperature stage.

-

Instrument Setup:

-

The high-temperature stage is purged with the desired atmosphere.

-

A temperature program is initiated, which can be a stepwise heating with holds at specific temperatures or a slow, continuous ramp.

-

-

Data Acquisition: XRD patterns are collected at various temperature intervals as the sample is heated.

-

Data Analysis: The collected XRD patterns are analyzed to identify the crystalline phases present at each temperature. This allows for the direct observation of the disappearance of the this compound phase and the appearance of the lithium carbonate phase.

Visualizations

The following diagrams illustrate the thermal decomposition pathway and a typical experimental workflow for its analysis.

Caption: Thermal decomposition pathway of this compound.

References

- 1. Electrocatalytic Decomposition of this compound-Based Composite Microspheres as a Prelithiation Additive in Lithium-Ion Batteries [mdpi.com]

- 2. The thermal decomposition of oxalates. Part XII. The thermal decomposition of this compound - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the FT-IR and Raman Spectroscopic Analysis of Lithium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Fourier-Transform Infrared (FT-IR) and Raman spectroscopy for the characterization of lithium oxalate (Li₂C₂O₄). These vibrational spectroscopic techniques serve as powerful, non-destructive tools for probing the molecular structure and identifying the vibrational modes of this important inorganic salt. This document outlines detailed experimental protocols, presents quantitative spectral data, and illustrates the analytical workflow.

Introduction to Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, investigates the interaction of electromagnetic radiation with the molecular vibrations of a sample.[1] In FT-IR spectroscopy, the absorption of infrared radiation by a molecule is measured, which occurs when a vibration leads to a change in the molecular dipole moment.[2] Conversely, Raman spectroscopy is a light-scattering technique where the inelastic scattering of monochromatic light, typically from a laser, provides information about the vibrational modes of a molecule.[3] A vibrational mode is considered Raman-active if it results in a change in the polarizability of the molecule.[4]

For this compound, these techniques are complementary, providing a more complete vibrational profile of the oxalate anion (C₂O₄²⁻) and the influence of the lithium cations (Li⁺) within the crystal lattice. Analysis of the resulting spectra allows for the identification of characteristic functional groups and the elucidation of structural information.

Experimental Protocols

The following sections detail the methodologies for conducting FT-IR and Raman spectroscopic analysis of solid this compound samples.

FT-IR Spectroscopy

A common and effective method for analyzing solid samples via FT-IR is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

-

An Attenuated Total Reflectance (ATR) accessory, often with a diamond crystal.

Sample Preparation:

-

Ensure the this compound sample is in a dry, powdered form.

-

Place a small amount of the powdered sample directly onto the ATR crystal.

-

Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal. For reactive or hygroscopic samples, sample handling in an inert atmosphere, such as a glove box, is recommended.[5]

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

-

Collect the sample spectrum over a typical mid-IR range of 4000 to 400 cm⁻¹.[6]

-

Set the spectral resolution to 4 cm⁻¹ for standard analysis.[7]

-

To improve the signal-to-noise ratio, co-add a number of scans (e.g., 32 or 64).

Data Processing:

-

The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.

-

Perform baseline correction if necessary to account for any sloping baselines.

-

The resulting spectrum will show absorption peaks at wavenumbers corresponding to the infrared-active vibrational modes of this compound.

Raman Spectroscopy

Confocal Raman microscopy is a standard technique for the analysis of solid powders.

Instrumentation:

-

A Raman spectrometer equipped with a microscope.

-

A monochromatic laser source (e.g., 488 nm or 532 nm).[8][9]

-

A charge-coupled device (CCD) detector.

Sample Preparation:

-

Place a small amount of the powdered this compound sample on a microscope slide or in a suitable sample holder.

-

Position the sample on the microscope stage.

Data Acquisition:

-

Focus the laser onto the sample using the microscope objective.

-

Set the laser power to a level that provides a good signal without causing sample degradation or fluorescence (e.g., 1 to 10 mW).[8]

-

Acquire the Raman spectrum over a desired spectral range, typically covering the fingerprint region (e.g., 100 to 1800 cm⁻¹).[8][10]

-

Accumulate multiple spectra to enhance the signal-to-noise ratio.

Data Processing:

-

Remove any spectral artifacts, such as cosmic rays.[8]

-

Perform baseline correction to remove background fluorescence, if present.

-

The final spectrum will display peaks at Raman shifts corresponding to the Raman-active vibrational modes of the sample.

Spectroscopic Data and Vibrational Mode Assignments

The following tables summarize the characteristic vibrational frequencies for this compound as observed in FT-IR and Raman spectra. The assignments are based on the vibrations of the oxalate ion (C₂O₄²⁻) and the lattice modes involving the lithium cations.

Table 1: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~1600 - 1615 | Antisymmetric C=O stretching (ν_as(C=O)) |

| ~1311 | Symmetric C-O stretching (ν_s(C-O)) + C-C stretch |

| ~780 | O-C=O bending (δ(O-C=O)) |

Note: The exact peak positions can vary slightly depending on the experimental conditions and the physical state of the sample.

Table 2: Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~1487 | Symmetric C=O stretching (ν_s(C=O)) |

| ~898 | C-C stretching (ν(C-C)) |

| ~522 | O-C=O bending (δ(O-C=O)) |

| ~353, ~305 | Lattice modes (Li⁺ motions) |

Note: The exact peak positions can vary slightly depending on the experimental conditions and the physical state of the sample.[10]

Experimental and Analytical Workflow

The logical flow from sample handling to final spectral interpretation for the analysis of this compound is depicted in the following diagram.

References

- 1. mdpi.com [mdpi.com]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. plus.ac.at [plus.ac.at]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. An infrared, Raman, and X-ray database of battery interphase components - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. arxiv.org [arxiv.org]

- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to X-ray Diffraction Analysis of Lithium Oxalate Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the X-ray diffraction (XRD) analysis of lithium oxalate (Li₂C₂O₄) powder. It is designed to be a practical resource, offering detailed experimental protocols, crystallographic data, and a fundamental understanding of the principles involved.

Introduction to X-ray Diffraction and this compound

X-ray diffraction is a powerful non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. When a crystalline material is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in a predictable pattern. This diffraction pattern is unique to the specific crystalline structure of the material, acting as a "fingerprint" for identification. In the pharmaceutical and materials science sectors, powder XRD (PXRD) is crucial for phase identification, purity analysis, and determination of crystalline properties.

This compound (Li₂C₂O₄) is an organic salt that finds applications in various fields, including as a precursor in the synthesis of battery materials and as a component in certain pharmaceutical formulations. Understanding its crystalline properties through XRD is essential for quality control, process optimization, and ensuring the desired performance characteristics of the final product.

Crystallographic Data of this compound

The definitive crystal structure of this compound was determined by Beagley and Small in 1964. Their work, published in Acta Crystallographica, provides the foundational crystallographic data for this compound. This compound crystallizes in the monoclinic system with the space group P2₁/n. The key crystallographic parameters are summarized in the table below.[1][2]

| Parameter | Value |

| Chemical Formula | Li₂C₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Lattice Parameters | |

| a | 3.400 Å |

| b | 5.156 Å |

| c | 9.055 Å |

| α | 90° |

| β | 95.60° |

| γ | 90° |

| Unit Cell Volume | 157.9 ų |

| Formula Units (Z) | 2 |

Powder X-ray Diffraction Data

The powder XRD pattern of this compound exhibits a series of characteristic peaks at specific 2θ angles. These peaks correspond to the diffraction of X-rays from the various crystallographic planes within the material. The table below lists the most significant diffraction peaks for this compound, which are essential for its identification.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 19.5 | 4.55 | 100 |

| 24.8 | 3.59 | 45 |

| 30.1 | 2.97 | 70 |

| 32.7 | 2.74 | 35 |

| 35.8 | 2.51 | 50 |

| 39.5 | 2.28 | 25 |

| 43.1 | 2.10 | 30 |

| 51.9 | 1.76 | 40 |

Note: The 2θ values are based on Cu Kα radiation (λ = 1.5406 Å). Intensities are approximate and can vary based on sample preparation and instrumental factors.

Experimental Protocol for Powder XRD Analysis

This section outlines a standard experimental protocol for the analysis of this compound powder using a modern X-ray diffractometer.

4.1 Instrumentation

A typical powder X-ray diffractometer consists of three main components: an X-ray source, a sample holder mounted on a goniometer, and an X-ray detector.[3][4][5]

-

X-ray Source: A sealed X-ray tube with a copper anode (Cu Kα radiation, λ = 1.5406 Å) is commonly used.

-

Goniometer: The goniometer allows for precise control of the incident angle (θ) of the X-ray beam on the sample and the detection angle (2θ). The most common configuration is the Bragg-Brentano para-focusing geometry.

-

Detector: A modern solid-state detector, such as a silicon strip or pixel detector, is used to record the intensity of the diffracted X-rays.

4.2 Sample Preparation

Proper sample preparation is critical for obtaining high-quality XRD data.

-

Grinding: The this compound powder should be gently ground using an agate mortar and pestle to achieve a fine, homogeneous powder with a particle size typically in the range of 1-10 µm. This ensures that a sufficient number of crystallites are randomly oriented to produce a representative diffraction pattern.

-

Mounting: The finely ground powder is then packed into a sample holder. Care should be taken to create a flat, smooth surface that is level with the top of the holder to avoid errors in peak positions.

4.3 Data Collection Parameters

The following are typical instrument settings for collecting a powder XRD pattern of this compound:

| Parameter | Recommended Setting |

| X-ray Source | Cu Kα (λ = 1.5406 Å) |

| Voltage | 40 kV |

| Current | 40 mA |

| Scan Type | Continuous θ-2θ scan |

| Scan Range (2θ) | 5° to 70° |

| Step Size | 0.02° |

| Scan Speed | 1-2° per minute |

| Sample Rotation | Enabled (to improve particle statistics) |

4.4 Data Analysis

The collected diffraction data is processed using specialized software. The primary analysis involves:

-

Phase Identification: The experimental diffraction pattern is compared to standard reference patterns in a database, such as the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD).[5][6][7][8] A match between the experimental pattern and the reference pattern for this compound confirms the identity of the material.

-

Lattice Parameter Refinement: For high-precision work, the positions of the diffraction peaks can be used to refine the lattice parameters of the unit cell using a least-squares fitting method.

-

Purity Assessment: The presence of additional peaks in the diffraction pattern that do not correspond to this compound may indicate the presence of crystalline impurities.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the X-ray diffraction analysis process for this compound powder.

Caption: Experimental workflow for the XRD analysis of this compound powder.

This guide provides the essential information for conducting and interpreting the X-ray diffraction analysis of this compound powder. By following the detailed protocols and utilizing the provided crystallographic data, researchers, scientists, and drug development professionals can effectively characterize this important compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PDF Entry of the Month - [icdd.com]

- 4. education - What is 2 $\theta$ in X-ray powder diffraction (XRD)? - Physics Stack Exchange [physics.stackexchange.com]

- 5. rigaku.com [rigaku.com]

- 6. scispace.com [scispace.com]

- 7. The International Centre for Diffraction Data | Materials Identification with the Powder Diffraction File - [icdd.com]

- 8. researchgate.net [researchgate.net]

Thermogravimetric Analysis of Lithium Oxalate: A Technical Guide

Introduction

Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. This guide provides an in-depth overview of the thermogravimetric analysis of lithium oxalate (Li₂C₂O₄), a compound of interest in various fields, including battery technology as a pre-lithiation additive.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the thermal decomposition behavior of this compound.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a well-documented process that primarily occurs in a single step under an inert atmosphere. When heated, this compound decomposes to form lithium carbonate (Li₂CO₃) and carbon monoxide (CO).[3][4] The reaction proceeds as follows:

Li₂C₂O₄(s) → Li₂CO₃(s) + CO(g)

In the presence of an oxidizing atmosphere, such as air, the carbon monoxide produced will further react to form carbon dioxide (CO₂).[4]

Quantitative Data Summary

The thermal decomposition of this compound can be quantified by the associated mass loss observed during TGA. The following table summarizes the key quantitative data for this process.

| Decomposition Step | Temperature Range (°C) | Theoretical Weight Loss (%) | Observed Weight Loss (%) | Gaseous Byproduct | Solid Residue |

| Li₂C₂O₄ → Li₂CO₃ | 410 - 550 | 27.48% | ~27.5% | CO | Li₂CO₃ |

Note: The observed weight loss is an approximate value based on typical experimental results. Actual values may vary slightly depending on experimental conditions.

Experimental Protocol

A typical experimental protocol for the thermogravimetric analysis of this compound is detailed below. This protocol is a synthesis of methodologies reported in the literature.[1]

1. Instrument and Sample Preparation:

-

Instrument: A calibrated thermogravimetric analyzer (e.g., STA449F5 Netzsch, TA Instruments Q500) is required.[1]

-

Sample: Use a small amount of finely ground this compound powder (typically 5-10 mg) to ensure uniform heat distribution.

-

Crucible: An inert crucible, such as alumina or platinum, should be used.

2. TGA Measurement Parameters:

-

Purge Gas: An inert atmosphere is crucial to observe the primary decomposition without oxidation of the carbon monoxide byproduct. High-purity nitrogen or argon is recommended with a typical flow rate of 20-50 mL/min.

-

Heating Rate: A controlled heating rate, commonly 10 °C/min, is applied to the sample.[1] Slower heating rates can provide better resolution of thermal events.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature, for example, 30 °C.

-

Ramp the temperature from the starting temperature to a final temperature of at least 600 °C to ensure the complete decomposition of this compound to lithium carbonate.[1]

-

-

Data Collection: Record the sample mass as a function of temperature throughout the experiment.

3. Post-Analysis:

-

Analyze the resulting TGA curve to determine the onset and completion temperatures of the decomposition step.

-

Calculate the percentage weight loss corresponding to the decomposition of this compound to lithium carbonate.

-

The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.

Visualizing the Decomposition Pathway

The following diagram illustrates the thermal decomposition pathway of this compound.

Conclusion

The thermogravimetric analysis of this compound reveals a distinct, single-step decomposition to lithium carbonate under an inert atmosphere, occurring between 410 °C and 550 °C.[3][4] The experimentally observed weight loss aligns well with the theoretical value for the release of carbon monoxide. A thorough understanding of this thermal behavior, facilitated by the detailed experimental protocol and data presented in this guide, is essential for its application in various scientific and industrial contexts.

References

An In-depth Technical Guide to the Differential Scanning Calorimetry of Lithium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal analysis of lithium oxalate (Li₂C₂O₄) using Differential Scanning Calorimetry (DSC). Due to the limited availability of published DSC thermograms for this compound, this document focuses on the theoretical principles, a detailed experimental protocol for obtaining DSC data, and the known thermal decomposition pathway.

Introduction to the Thermal Analysis of this compound

This compound is a stable salt at ambient temperatures. Upon heating, it undergoes a single-step decomposition process. Understanding the precise temperature and energetics of this decomposition is critical for applications in materials science, pyrotechnics, and as a precursor in the synthesis of other lithium-containing compounds. DSC is the primary technique for quantifying the heat flow associated with this thermal event.

Thermal Decomposition Pathway

When subjected to increasing temperature, this compound decomposes into solid lithium carbonate (Li₂CO₃) and gaseous carbon monoxide (CO). This decomposition has been reported to occur in the temperature range of 410–500 °C.[1] The overall reaction is as follows:

Li₂C₂O₄(s) → Li₂CO₃(s) + CO(g)

This decomposition is an endothermic process, meaning it requires an input of energy to proceed, which will be observed as a characteristic peak in a DSC thermogram.

Quantitative Thermal Analysis Data

| Parameter | Value | Source |

| Decomposition Temperature Range | 410–500 °C | [1] |

| Decomposition Product | Lithium Carbonate (Li₂CO₃) | [1] |

| Gaseous Byproduct | Carbon Monoxide (CO) | [1] |

| Activation Energy of Decomposition | 223 ± 13 kJ mol⁻¹ | [2][3] |

Detailed Experimental Protocol for DSC Analysis

The following protocol outlines the steps for conducting a DSC analysis of this compound to determine its thermal decomposition characteristics.

4.1. Instrumentation and Consumables

-

Differential Scanning Calorimeter: A calibrated DSC instrument capable of reaching at least 600 °C.

-

Crucibles: Aluminum or platinum crucibles are suitable. Platinum is recommended for temperatures exceeding 500 °C.

-

Purge Gas: High-purity nitrogen (99.999%) or another inert gas.

-

Reference Material: An empty, hermetically sealed crucible of the same type as the sample crucible.

-

Analytical Balance: With a precision of at least 0.01 mg.

4.2. Sample Preparation

-

Accurately weigh 3–5 mg of finely powdered this compound into a clean crucible.

-

Record the exact mass of the sample.

-

Hermetically seal the crucible to ensure a controlled atmosphere during the experiment.

4.3. Instrument Setup and Calibration

-

Ensure the DSC instrument is calibrated for temperature and enthalpy using appropriate standards (e.g., indium, zinc).

-

Set the purge gas flow rate to 20–50 mL/min to maintain an inert atmosphere and remove any gaseous decomposition products.

-

Place the sealed sample crucible and the reference crucible into the DSC cell.

4.4. Thermal Program

-

Equilibration: Equilibrate the sample at a starting temperature of 30 °C.

-

Heating Ramp: Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.

-

Isothermal Hold (Optional): Hold the sample at 600 °C for 5 minutes to ensure complete decomposition.

-

Cooling: Cool the sample back to 30 °C.

4.5. Data Analysis

-

Plot the heat flow (in mW or W/g) as a function of temperature (°C).

-

Identify the endothermic peak corresponding to the decomposition of this compound.

-

Determine the onset temperature and the peak temperature of the decomposition event.

-

Integrate the area of the decomposition peak to calculate the enthalpy of decomposition (ΔH) in J/g or kJ/mol.

Visualizations

The following diagrams illustrate the experimental workflow and the thermal decomposition pathway of this compound.

Conclusion

This guide provides a foundational understanding of the differential scanning calorimetry of this compound. While specific quantitative data from DSC is not widely published, the established decomposition pathway and the detailed experimental protocol herein offer a robust framework for researchers to conduct their own analyses. The endothermic decomposition into lithium carbonate and carbon monoxide is the key thermal event to be observed and quantified using the described DSC methodology. Careful adherence to the experimental protocol will ensure the generation of high-quality, reproducible data for this important lithium compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The thermal decomposition of oxalates. Part XII. The thermal decomposition of this compound - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 3. The thermal decomposition of oxalates. Part XII. The thermal decomposition of this compound - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Electrochemical Properties of Lithium Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium oxalate (Li₂C₂O₄) has emerged as a compound of significant interest within the field of electrochemical energy storage, primarily driven by its potential as a prelithiation additive in lithium-ion batteries (LIBs). Its ability to compensate for the initial irreversible capacity loss associated with the formation of the solid electrolyte interphase (SEI) presents a viable pathway to enhance the energy density and cycling stability of next-generation battery chemistries. This technical guide provides a comprehensive overview of the core electrochemical properties of this compound, detailing its decomposition mechanisms, impact on cell performance, and the experimental protocols utilized for its characterization. Quantitative data from various studies are summarized for comparative analysis, and key processes are visualized through logical and experimental workflow diagrams.

Introduction

The formation of a stable solid electrolyte interphase (SEI) on the anode surface during the initial cycles of a lithium-ion battery is crucial for its long-term performance. However, this process consumes active lithium ions, leading to a significant irreversible capacity loss (ICL). Prelithiation, the introduction of a sacrificial lithium source into the cell, is a promising strategy to mitigate this ICL. This compound stands out as a potential prelithiation agent due to its high theoretical specific capacity, air stability, and the benign nature of its decomposition products. This guide delves into the fundamental electrochemical characteristics of this compound, providing researchers and drug development professionals with the essential knowledge to explore its applications.

Core Electrochemical Properties

Theoretical Capacity and Decomposition Potential

This compound possesses a high theoretical specific capacity of 525 mAh/g, making it an attractive source of supplemental lithium.[1] The electrochemical decomposition of this compound proceeds via the following reaction:

Li₂C₂O₄ → 2Li⁺ + C₂O₄²⁻ → 2Li⁺ + 2CO₂ + 2e⁻

This decomposition typically occurs at a high potential of approximately 4.7 V versus Li/Li⁺.[1] This high voltage presents a challenge for its practical application with many conventional cathode materials, which may become unstable at such potentials. Consequently, significant research has focused on strategies to lower this decomposition potential.

Strategies to Reduce Decomposition Potential

Various approaches have been investigated to lower the decomposition potential of this compound to a more practical range. These strategies primarily involve enhancing the electronic conductivity of the this compound composite and introducing catalytic materials.

-

Conductive Additives: The use of high-surface-area conductive carbons, such as Ketjen Black, has been shown to reduce the decomposition potential.[2]

-

Catalytic Materials: The incorporation of transition metal oxides as catalysts within a composite microsphere structure has successfully lowered the decomposition voltage to as low as 3.93 V.[2][3]

-

Recrystallization and Nanostructuring: Reducing the particle size of this compound through recrystallization can also contribute to a lower decomposition potential.[4]

-

Electrolyte Additives: The use of certain electrolyte additives can facilitate the decomposition of this compound at lower voltages.[5]

The following diagram illustrates the logical relationship between the challenges associated with this compound and the strategies employed to overcome them.

Caption: Strategies to mitigate the challenges of using this compound.

Quantitative Data Presentation

The following tables summarize the key electrochemical performance metrics of this compound from various studies.

Table 1: Electrochemical Performance of this compound as a Prelithiation Additive

| Cell Configuration | This compound Content (wt%) | Key Performance Improvement | Reference |

| LNMO/Graphite | 2.5 | Up to ~11% higher initial discharge capacity; Capacity fade of 12% vs. 19% over 300 cycles. | [1] |

| LNMO/Graphite | 5 | Capacity fade of 8% vs. 19% over 300 cycles. | [1] |

| LNMO/SiG | 5 | Capacity retention of 45% vs. 20% after 250 cycles; ~1% higher coulombic efficiency. | [1] |

| Anode-Free (NCM/Cu) | 20 | >80% capacity retention after 50 cycles; 40% capacity retention after 100 cycles. | [6][7][8] |

| LiFePO₄/Graphite | 4.2 | Initial coulombic efficiency increased from 88.1% to 96.3%; First discharge capacity increased from 139.1 to 151.9 mAh g⁻¹. | [2][3] |

Table 2: Decomposition Potential and Capacity of this compound

| Material/Condition | Decomposition Potential (V vs. Li/Li⁺) | Specific Capacity (mAh/g) | Reference |

| Theoretical | - | 525 | [1] |

| Commercial Li₂C₂O₄ | ~4.7 | - | [1] |

| Li₂C₂O₄-Ketjen Black-Co₃O₄ Composite | 3.93 | - | [2][3] |

| Recrystallized Li₂C₂O₄ with Ni catalyst | 4.30 | - | [9] |

| Recrystallized Li₂C₂O₄ with Ketjen Black | 4.46 | - | [4] |

| Commercial Li₂C₂O₄ (practical) | - | 9.1 (with Super P) | [2] |

| Recrystallized Li₂C₂O₄ (practical) | - | 110.3 (with Super P) | [2] |

| R-Li₂C₂O₄ (practical) | 4.88 | 150.6 | [4] |

| P-Li₂C₂O₄ (practical) | 4.9 | 76.7 | [4] |

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the study of this compound's electrochemical properties.

Preparation of this compound Composite Electrodes

A common method for preparing electrodes containing this compound for electrochemical testing is through a slurry casting technique.

-

Slurry Preparation:

-

The active material (e.g., a mixture of this compound, a conductive agent like Ketjen Black, and a catalyst such as Co₃O₄) is dispersed in a solvent, typically water or N-Methyl-2-pyrrolidone (NMP).[1][2]

-

A binder, such as polyvinylidene fluoride (PVDF) or a combination of carboxymethyl cellulose (CMC) and styrene-butadiene rubber (SBR), is added to the slurry.[1][2]

-

The mixture is then subjected to a mixing process, such as sand grinding or ball milling, to ensure a homogeneous dispersion.[2]

-

-

Electrode Casting:

-

Electrode Punching:

-

Circular electrodes of a specific diameter are punched from the dried electrode sheet for assembly into coin cells.[11]

-

Coin Cell Assembly

Standard 2032-type coin cells are typically used for electrochemical characterization. The assembly is performed in an argon-filled glovebox to maintain an inert atmosphere.

-

Component Preparation: The necessary components include the prepared this compound-containing cathode, a lithium metal anode, a separator (e.g., Celgard), and an electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate).[11][12][13][14][15]

-

Assembly Sequence:

-

A spring and a spacer are placed in the bottom cap of the coin cell.

-

The lithium metal anode is placed on the spacer.

-

The separator is placed on top of the lithium anode, followed by the addition of a few drops of electrolyte.

-

The prepared cathode is placed on the separator.

-

The top cap is placed on the assembly, and the cell is crimped to ensure a proper seal.[11][12][13][14][15]

-

The following diagram illustrates the general workflow for coin cell assembly.

Caption: A simplified workflow for assembling a coin cell.

Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to investigate the electrochemical decomposition of this compound and to determine its oxidation potential.

-

Cell Setup: A three-electrode setup with the this compound composite as the working electrode, lithium metal as both the counter and reference electrodes is typically used.

-

Parameters:

-

Potential Window: A wide potential window is scanned, for example, from 2.5 V to 4.7 V vs. Li/Li⁺, to encompass the decomposition potential of this compound.[2]

-

Scan Rate: A slow scan rate, such as 0.1 mV/s, is often used to allow for the complete reaction of the material.

-

-

Data Analysis: The resulting voltammogram shows the current response as a function of the applied potential. The oxidation peak corresponds to the decomposition of this compound.

Galvanostatic Cycling

Galvanostatic cycling is used to evaluate the effect of the this compound additive on the long-term cycling performance of a full cell, including its coulombic efficiency and capacity retention.

-

Cell Setup: Two-electrode coin cells (e.g., LNMO/Graphite or LiFePO₄/Graphite) are assembled as described above.

-

Parameters:

-

C-rate: The cells are typically cycled at various C-rates (e.g., C/10 for formation cycles and 1C for subsequent cycling) to assess performance under different current densities.[1]

-

Voltage Window: The cycling voltage window is set based on the specific cathode and anode materials used (e.g., 3.5 V to 4.8 V for LNMO/graphite).[1]

-

-

Data Analysis: The discharge capacity, charge capacity, and coulombic efficiency are recorded for each cycle to determine the capacity retention and the efficiency of the lithium compensation.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to study the interfacial properties of the electrodes, particularly the formation and evolution of the SEI layer.

-

Cell Setup: The same coin cell configuration as for galvanostatic cycling is used.

-

Parameters:

-

Data Analysis: The resulting Nyquist plot is analyzed by fitting the data to an equivalent circuit model to extract information about the resistance of the electrolyte, the SEI layer, and the charge transfer process.

The diagram below outlines the typical experimental workflow for characterizing the electrochemical properties of this compound.

Caption: Workflow for electrochemical characterization.

Signaling Pathways and Logical Relationships

The primary role of this compound as a prelithiation additive is to provide a source of lithium ions to compensate for those consumed during the initial SEI formation. This process enhances the overall coulombic efficiency and extends the cycle life of the battery. The decomposition of this compound releases CO₂, which can also participate in the formation of a stable, Li₂CO₃-rich SEI on the anode surface.[6][8]

The following diagram illustrates the signaling pathway from the decomposition of this compound to the improved electrochemical performance of a lithium-ion battery.

Caption: The mechanism of performance enhancement by this compound.

Conclusion

This compound presents a compelling case as a prelithiation additive for enhancing the performance of lithium-ion batteries. Its high theoretical capacity and the beneficial role of its decomposition products in SEI formation are significant advantages. While its high decomposition potential has been a primary obstacle, ongoing research into composite materials, catalysts, and electrolyte engineering is paving the way for its practical implementation. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to further explore and optimize the use of this compound in advanced energy storage systems. Future work should focus on scalable synthesis methods for high-performance this compound composites and long-term cycling studies in commercially relevant cell formats.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. azom.com [azom.com]

- 5. Electrolyte-assisted low-voltage decomposition of Li2C2O4 for efficient cathode pre-lithiation in lithium-ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. This compound as a Lifespan Extender for Anode-Free Lithium Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Unlocking the Decomposition Limitations of the Li2C2O4 for Highly Efficient Cathode Preliathiations | KeAi Publishing [keaipublishing.com]

- 10. benchchem.com [benchchem.com]

- 11. How to make a coin cell - Clean Energy Institute [cei.washington.edu]

- 12. How To Make Coin Cells - Landt Instruments [landtinst.com]

- 13. Coin Cell Battery Assembly Method and Precautions [aotbattery.com]

- 14. shop.nanografi.com [shop.nanografi.com]

- 15. nanomaterialpowder.com [nanomaterialpowder.com]

An In-depth Technical Guide to the Core Chemical and Physical Properties of Lithium Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium oxalate (Li₂C₂O₄), the dilithium salt of oxalic acid, is a white crystalline solid with significant applications in materials science, particularly in the development of lithium-ion batteries. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols for property determination and synthesis, and a visual representation of its synthesis workflow. This document is intended to serve as a core resource for professionals in research and development.

Chemical Properties and Identification

This compound is an inorganic compound that is sparingly soluble in water and insoluble in common organic solvents like ethanol and ether.[1][2] It is stable at room temperature but decomposes upon heating.[1][3]

| Identifier | Value | Source |

| Chemical Name | This compound | [3] |

| Synonyms | Dithis compound, Ethanedioic acid, dilithium salt | [3] |

| CAS Number | 553-91-3 | [3] |

| Molecular Formula | C₂Li₂O₄ | [3] |

| Molecular Weight | 101.90 g/mol | [3] |

| IUPAC Name | dilithium;oxalate | [3] |

| InChI | InChI=1S/C2H2O4.2Li/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 | [3] |

| InChIKey | YNQRWVCLAIUHHI-UHFFFAOYSA-L | [3] |

| SMILES | [Li+].[Li+].[O-]C(=O)C([O-])=O | [3] |

Physical Properties

The physical characteristics of this compound are critical for its handling, processing, and application.

| Property | Value | Source |

| Appearance | White crystalline solid/powder | [4] |

| Density | 2.12 g/cm³ | [5] |

| Solubility in Water | 6.6 g/100 g of water | [5] |

| Melting Point | Decomposes at 410–500 °C | [3] |

| Boiling Point | Not applicable | [6] |

Crystallographic and Spectroscopic Data

Crystal Structure

This compound crystallizes in the monoclinic system.[5]

| Parameter | Value | Source |

| Crystal System | Monoclinic | [5] |

| Cell Parameters | a = 3.400 Å, b = 5.156 Å, c = 9.055 Å, β = 95.60° | [5] |

| Z | 4 | [5] |

Spectroscopic Properties

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is available in public databases and can be used for identification. The spectrum is typically obtained using the KBr wafer technique.[3]

-

Raman Spectroscopy: FT-Raman spectra have also been documented and can provide complementary structural information.[3]

Experimental Protocols

Synthesis of High-Purity this compound

This protocol is based on the neutralization reaction between lithium hydroxide and oxalic acid.[5]

Materials:

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

Procedure:

-

Prepare a solution of lithium hydroxide by dissolving industrial-grade lithium hydroxide monohydrate in deionized water (e.g., at a 1:5 mass ratio) with stirring until the solution is clear.

-

In a separate container, prepare an oxalic acid solution by dissolving oxalic acid in hot deionized water (90-100°C) to a specific concentration (e.g., 1:1.5 mass ratio). The molar ratio of lithium to oxalate should be approximately 2:1.

-

Slowly add a small portion (10-20%) of the oxalic acid solution to the lithium hydroxide solution to precipitate impurities. Stir, let it stand for 10-30 minutes, and then filter the solution to obtain a purified lithium hydroxide solution.

-

In a reaction vessel, add a portion (20-30%) of the remaining oxalic acid solution.

-

Slowly add the purified lithium hydroxide solution to the reaction vessel with continuous stirring until a small amount of white precipitate (this compound) is formed.

-

Simultaneously and slowly add the remaining purified lithium hydroxide solution and the remaining oxalic acid solution to the reactor. Maintain the temperature between 50-80°C and keep the solution stirring.

-

Adjust the pH of the reaction mixture to 7.0-7.5 using either the lithium hydroxide or oxalic acid solution. Continue stirring for an additional 10-30 minutes.

-

Cool the resulting this compound solution to room temperature at a controlled rate (e.g., 5-15°C per hour).

-

Allow the this compound precipitate to settle completely.

-

Separate the precipitate by filtration.

-

Dry the collected this compound in an oven at 130-160°C for 3-5 hours to obtain the final high-purity product.

Determination of Density by the Pycnometer Method

Materials:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

This compound powder

-

A liquid in which this compound is insoluble (e.g., anhydrous toluene) with a known density at the experimental temperature.

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper. Weigh the empty pycnometer (m₁).

-

Add a sample of this compound powder to the pycnometer and weigh it again (m₂). The mass of the powder is m₂ - m₁.

-

Fill the pycnometer containing the powder with the inert liquid, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to escape through the capillary.

-

Wipe the outside of the pycnometer dry and weigh it (m₃).

-

Empty and clean the pycnometer. Fill it completely with the inert liquid, insert the stopper, and weigh it (m₄).

-

The density (ρ) of this compound is calculated using the following formula: ρ = [(m₂ - m₁) * ρ_liquid] / [(m₄ - m₁) - (m₃ - m₂)] where ρ_liquid is the density of the inert liquid.

Determination of Aqueous Solubility

Materials:

-

This compound

-

Deionized water

-

Thermostatic water bath

-

Analytical balance

-

Filtration apparatus

Procedure:

-

Prepare a series of saturated solutions of this compound in deionized water at a constant temperature by adding an excess amount of the salt to a known volume of water in sealed flasks.

-

Place the flasks in a thermostatic water bath and agitate them for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant solution.

-

Weigh the withdrawn aliquot of the solution.

-

Evaporate the water from the aliquot to dryness and weigh the remaining solid this compound.

-

The solubility is expressed as grams of this compound per 100 grams of water.

Visualizations

Synthesis Workflow of this compound

Caption: Workflow for the synthesis of high-purity this compound.

Safety and Handling

This compound is harmful if swallowed or in contact with skin.[3] It is essential to use appropriate personal protective equipment, including gloves and safety glasses, when handling this chemical. Work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 2. scribd.com [scribd.com]

- 3. This compound | C2Li2O4 | CID 68383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 6. che.utah.edu [che.utah.edu]

Methodological & Application

Lithium Oxalate as a Precursor for High-Performance LiFePO4 Cathode Materials: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of lithium iron phosphate (LiFePO4), a prominent cathode material in lithium-ion batteries, utilizing lithium oxalate as a lithium precursor. The use of this compound in a solid-state synthesis route is explored, offering a potential alternative to more common precursors like lithium carbonate or lithium hydroxide. This guide includes a step-by-step synthesis protocol, a summary of the electrochemical performance of the resulting LiFePO4/C composite, and a comparative analysis with materials synthesized from other precursors. The information is intended to assist researchers in the development and optimization of high-performance cathode materials for energy storage applications.

Introduction

Lithium iron phosphate (LiFePO4) with an olivine-type structure is a highly promising cathode material for lithium-ion batteries due to its high theoretical capacity (~170 mAh/g), excellent thermal stability, long cycle life, and the use of environmentally benign and abundant raw materials. The electrochemical performance of LiFePO4 is, however, intrinsically limited by its low electronic and ionic conductivity. To overcome these limitations, various synthesis strategies have been developed, including carbon coating and the use of nano-sized particles.

The choice of precursors plays a critical role in determining the final properties of the LiFePO4 material, including its morphology, particle size, and electrochemical performance. While lithium carbonate (Li2CO3) and lithium hydroxide (LiOH) are the most commonly used lithium sources, this note focuses on the application of this compound (Li2C2O4) in the solid-state synthesis of LiFePO4. The decomposition of the oxalate group during synthesis can contribute to a reducing atmosphere, which is beneficial for maintaining the Fe2+ oxidation state, and can also serve as a source of in-situ carbon coating when a separate carbon source is also utilized.

Data Presentation

The following tables summarize the electrochemical performance of LiFePO4/C synthesized using this compound and compare it with LiFePO4/C synthesized using a more conventional lithium precursor, lithium carbonate.

Table 1: Electrochemical Performance of LiFePO4/C Synthesized with this compound

| C-Rate | Initial Discharge Capacity (mAh/g) |

| 0.1C | 162 |

| 1C | 142 |

| 10C | 112 |

Data extracted from a study on LiFePO4 synthesis using this compound, FePO4·2H2O, and glucose.

Table 2: Comparative Electrochemical Performance of LiFePO4/C with Different Lithium Precursors

| Lithium Precursor | Synthesis Method | Carbon Source | Initial Discharge Capacity (0.1C, mAh/g) | Capacity Retention |

| This compound | Solid-State | Glucose | 162 | Excellent (tiny capacity fade after 100 cycles) |

| Lithium Carbonate | Green Route (Solid-State) | Glucose | 161[1][2] | 98.0% at 1C after 100 cycles[1][2] |

Note: The data is compiled from different studies and direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocols

This section provides a detailed protocol for the solid-state synthesis of carbon-coated LiFePO4 (LiFePO4/C) using this compound as the lithium precursor.

Materials

-

This compound (Li2C2O4)

-

Iron (III) Phosphate Dihydrate (FePO4·2H2O)

-

Glucose (C6H12O6) as a carbon source

-

Deionized Water

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment

-

Planetary ball mill with agate jars and balls

-

Drying oven

-

Tube furnace with temperature controller

-

Mortar and pestle

-

Standard laboratory glassware

Protocol: Solid-State Synthesis of LiFePO4/C

-

Precursor Mixing:

-

Weigh stoichiometric amounts of this compound, iron (III) phosphate dihydrate, and glucose. The molar ratio of Li:Fe:P should be 1:1:1. The amount of glucose can be varied to optimize the carbon content in the final product.

-

Place the precursors in an agate jar of a planetary ball mill.

-

Add a small amount of deionized water to form a slurry.

-

Ball mill the mixture for a specified duration (e.g., 2-4 hours) at a moderate speed (e.g., 300-400 rpm) to ensure homogeneous mixing and particle size reduction.

-

-

Drying:

-

After ball milling, transfer the resulting slurry to a beaker or evaporating dish.

-

Dry the slurry in an oven at a temperature of 80-100°C for 12-24 hours, or until a completely dry powder is obtained.

-

-

Pre-sintering (Optional):

-

The dried powder can be lightly ground using a mortar and pestle.

-

A pre-sintering step at a lower temperature (e.g., 300-400°C) for a few hours in an inert atmosphere can be performed to initiate the decomposition of the organic components.

-

-

Final Sintering:

-

Place the dried (or pre-sintered) powder in an alumina crucible.

-

Heat the sample in a tube furnace under a constant flow of an inert gas (Argon or Nitrogen).

-

The sintering profile should be carefully controlled. A typical profile involves ramping the temperature to 600-750°C at a rate of 5-10°C/min and holding at the peak temperature for 8-12 hours.

-

During this step, the this compound and glucose will decompose, creating a reducing environment and forming a conductive carbon network on the surface of the LiFePO4 particles.

-

-

Cooling and Characterization:

-

After sintering, allow the furnace to cool down to room temperature naturally under the inert gas flow.

-

The resulting black powder is the LiFePO4/C composite.

-

Characterize the synthesized material using techniques such as X-ray diffraction (XRD) for phase purity and crystal structure, scanning electron microscopy (SEM) for morphology and particle size, and electrochemical testing (e.g., galvanostatic charge-discharge) to evaluate its performance as a cathode material.

-

Mandatory Visualizations

Experimental Workflow

Caption: Solid-state synthesis workflow for LiFePO4/C using this compound.

Logical Relationship of Precursors to Final Product Properties

Caption: Influence of precursors and synthesis on LiFePO4/C properties.

Conclusion

The use of this compound as a lithium precursor in the solid-state synthesis of LiFePO4 presents a viable and effective method for producing high-performance cathode materials. The decomposition of the oxalate can contribute to a favorable reducing atmosphere during synthesis, which is crucial for maintaining the desired Fe2+ oxidation state. Furthermore, when combined with a carbon source like glucose, this method can yield a well-carbon-coated LiFePO4 composite with excellent electrochemical performance, including high initial discharge capacity and good cycling stability. The provided protocol offers a detailed guide for researchers to explore this synthesis route. Further comparative studies under identical conditions are encouraged to fully elucidate the advantages and disadvantages of using this compound over other conventional lithium precursors.

References

- 1. Preparation of LiFePO4/C Cathode Materials via a Green Synthesis Route for Lithium-Ion Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morphology-controlled solvothermal synthesis of LiFePO4 as a cathode material for lithium-ion batteries - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: The Role of Oxalate Precursors in Solid-State Synthesis of Cathode Materials

For Researchers, Scientists, and Drug Development Professionals